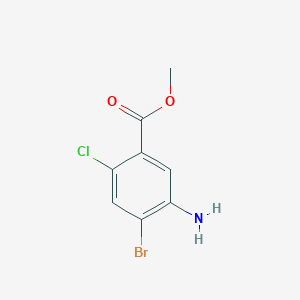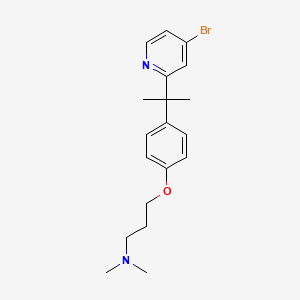![molecular formula C12H7N3O3 B1529714 4-[(6-Nitropyridin-3-yl)oxy]benzonitrile CAS No. 672945-87-8](/img/structure/B1529714.png)
4-[(6-Nitropyridin-3-yl)oxy]benzonitrile
Overview
Description
4-[(6-Nitropyridin-3-yl)oxy]benzonitrile is a chemical compound with the molecular formula C12H7N3O3 and a molecular weight of 241.20 g/mol. This compound is characterized by its nitro group attached to a pyridine ring and a cyano group attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The compound can be synthesized through the nitration of 4-(pyridin-3-yloxy)benzonitrile using nitric acid and sulfuric acid as nitrating agents.
Oxidation Reaction: Another method involves the oxidation of 4-(6-aminopyridin-3-yl)benzonitrile using oxidizing agents like potassium permanganate or hydrogen peroxide.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous flow process to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity.
Types of Reactions:
Oxidation: The nitro group in the compound can be further oxidized to form a nitrate ester.
Reduction: The nitro group can be reduced to an amine group using reducing agents like iron and hydrochloric acid.
Substitution: The cyano group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: Iron, hydrochloric acid, and hydrogen gas.
Substitution: Sodium cyanide, potassium cyanide, and polar aprotic solvents.
Major Products Formed:
Oxidation: Nitrate esters.
Reduction: Amines.
Substitution: Cyanohydrins, amides, and other substituted benzonitriles.
Scientific Research Applications
4-[(6-Nitropyridin-3-yl)oxy]benzonitrile has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-[(6-Nitropyridin-3-yl)oxy]benzonitrile exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The nitro group can interact with enzymes and receptors, affecting their activity.
Pathways: The compound can modulate signaling pathways involved in cellular processes, such as apoptosis and cell proliferation.
Comparison with Similar Compounds
4-(Pyridin-3-yloxy)benzonitrile: Lacks the nitro group, resulting in different reactivity and applications.
4-(6-Aminopyridin-3-yl)benzonitrile: Contains an amino group instead of a nitro group, leading to different chemical properties.
4-(6-Nitropyridin-3-yl)piperazine: Contains a piperazine ring, altering its biological activity and applications.
Uniqueness: 4-[(6-Nitropyridin-3-yl)oxy]benzonitrile is unique due to its combination of nitro and cyano groups, which provide distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various fields, from organic synthesis to pharmaceutical research. Its unique structure and reactivity make it a valuable compound for scientific exploration and industrial applications.
Properties
IUPAC Name |
4-(6-nitropyridin-3-yl)oxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O3/c13-7-9-1-3-10(4-2-9)18-11-5-6-12(14-8-11)15(16)17/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWARRWRELZZBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CN=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1529636.png)



amino}methyl)pyridin-2-amine](/img/structure/B1529644.png)

![Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1529648.png)
![4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1529650.png)
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1529652.png)


